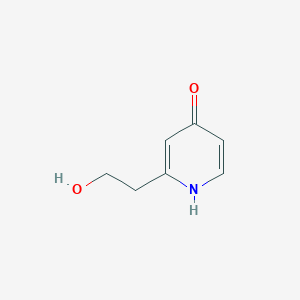
2-(2-Hydroxyethyl)pyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridineethanol, 4-hydroxy- is an organic compound with the molecular formula C7H9NO2. It is also known as 2-(2-hydroxyethyl)pyridine. This compound is characterized by a pyridine ring substituted with a hydroxyethyl group at the 2-position and a hydroxyl group at the 4-position. It is a versatile compound with various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanol, 4-hydroxy- can be achieved through several methods. One common approach involves the reduction of 4-pyridinecarboxaldehyde using sodium borohydride in the presence of a suitable solvent such as methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of 2-Pyridineethanol, 4-hydroxy- often involves catalytic hydrogenation of 4-pyridinecarboxylic acid or its derivatives. This method provides a scalable and efficient route to produce the compound in large quantities .
化学反应分析
Types of Reactions
2-Pyridineethanol, 4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-pyridinecarboxaldehyde.
Reduction: The compound can be reduced to form 2-(2-hydroxyethyl)piperidine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 4-Pyridinecarboxaldehyde
Reduction: 2-(2-Hydroxyethyl)piperidine
Substitution: Various substituted pyridine derivatives depending on the reagent used.
科学研究应用
2-Pyridineethanol, 4-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 2-Pyridineethanol, 4-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound allow it to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .
相似化合物的比较
Similar Compounds
2-Pyridineethanol: Lacks the hydroxyl group at the 4-position.
4-Pyridinemethanol: Has a hydroxymethyl group at the 4-position instead of a hydroxyethyl group at the 2-position.
2-(2-Hydroxyethyl)pyridine: Similar structure but lacks the hydroxyl group at the 4-position.
Uniqueness
2-Pyridineethanol, 4-hydroxy- is unique due to the presence of both hydroxyl groups at the 2- and 4-positions, which imparts distinct chemical and biological properties. This dual functionality allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC 名称 |
2-(2-hydroxyethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9NO2/c9-4-2-6-5-7(10)1-3-8-6/h1,3,5,9H,2,4H2,(H,8,10) |
InChI 键 |
RNZLZTLRCMRGAB-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=CC1=O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


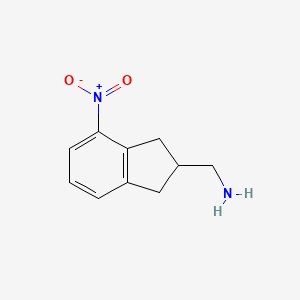
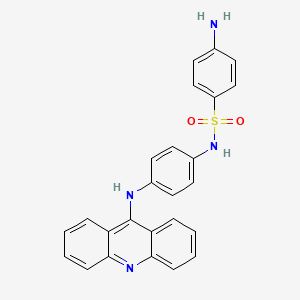
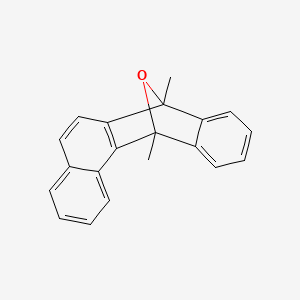
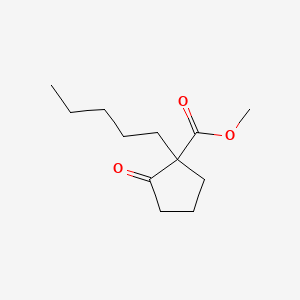
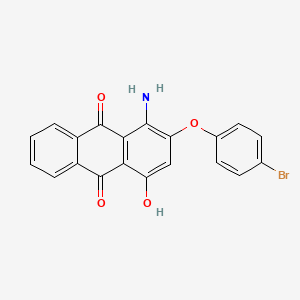

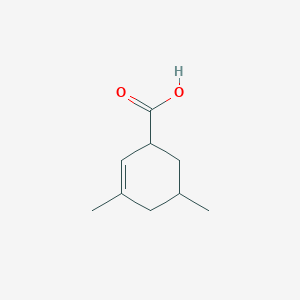

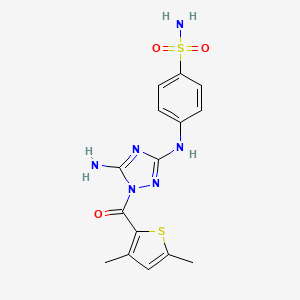


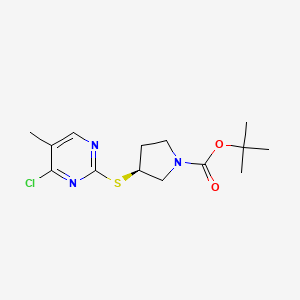

![2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13957422.png)
